Androgen receptor modulators 1

Hershberger Assay Tissue Selectivity Anabolic-Androgenic Ratio

Androgen Receptor Modulators 1 (CAS 1114546-03-0), also known as compound 2f or SARM-2f, is a nonsteroidal selective androgen receptor modulator (SARM) originally developed by Takeda Pharmaceutical. Chemically designated as 4-[(2S,3S)-2-ethyl-3-hydroxy-5-oxopyrrolidin-1-yl]-2-(trifluoromethyl)benzonitrile, it functions as a potent, tissue-selective AR agonist with an EC50 of 4.7 nM.

Molecular Formula C14H13F3N2O2
Molecular Weight 298.26 g/mol
Cat. No. B8622257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAndrogen receptor modulators 1
Molecular FormulaC14H13F3N2O2
Molecular Weight298.26 g/mol
Structural Identifiers
SMILESCCC1C(CC(=O)N1C2=CC(=C(C=C2)C#N)C(F)(F)F)O
InChIInChI=1S/C14H13F3N2O2/c1-2-11-12(20)6-13(21)19(11)9-4-3-8(7-18)10(5-9)14(15,16)17/h3-5,11-12,20H,2,6H2,1H3/t11-,12-/m0/s1
InChIKeyLJQBTMVNFWIQQC-RYUDHWBXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Androgen Receptor Modulators 1: A Targeted SARM Candidate for Preclinical Tissue-Selective Research


Androgen Receptor Modulators 1 (CAS 1114546-03-0), also known as compound 2f or SARM-2f, is a nonsteroidal selective androgen receptor modulator (SARM) originally developed by Takeda Pharmaceutical [1]. Chemically designated as 4-[(2S,3S)-2-ethyl-3-hydroxy-5-oxopyrrolidin-1-yl]-2-(trifluoromethyl)benzonitrile, it functions as a potent, tissue-selective AR agonist with an EC50 of 4.7 nM . This compound was specifically optimized from earlier leads to achieve a profile characterized by strong anabolic activity in muscle and the central nervous system (CNS), coupled with a neutral effect on the prostate, setting a new benchmark in its discovery series [1].

Why Generic SARM Substitution Fails for Androgen Receptor Modulators 1 Research


The function of a SARM cannot be predicted by its structural class alone, as minor molecular modifications can dramatically shift the balance between anabolic and androgenic effects across different tissues [1]. For instance, the predecessor compound 1b showed suboptimal metabolic stability, while derivative 2a had insufficient agonistic activity, issues that were specifically addressed in the design of 2f [1]. These precision-engineered properties mean that substituting Androgen Receptor Modulators 1 with another benzonitrile SARM could fundamentally alter the experimental outcome in models where CNS penetration, metabolic stability across species, and strict prostate neutrality are critical parameters.

Androgen Receptor Modulators 1: Quantitative Differentiation Evidence Against Key Comparators


Tissue-Selective Anabolic Efficacy: Prostate-Sparing Profile vs. Testosterone in Hershberger Assay

Androgen Receptor Modulators 1 (2f) demonstrates a superior anabolic-to-androgenic ratio in vivo relative to the classical androgen testosterone propionate (TP). In the rat Hershberger assay, 2f exerts a potent anabolic effect on the levator ani muscle while showing a significantly reduced stimulatory effect on prostate weight, a key indicator of androgenic side effects [1]. In contrast, TP at a dose of 1.2 mg/kg/day significantly increases prostate weight, lacking this tissue selectivity [1].

Hershberger Assay Tissue Selectivity Anabolic-Androgenic Ratio

Enhanced Agonist Potency: EC50 Comparison Against Lead Compound 2a

The design goal for compound 2f was to enhance AR agonistic activity compared to its predecessor, compound 2a. Compound 2f achieved this with a cellular EC50 of 4.7 nM, representing a significant optimization in potency for the 5-oxopyrrolidine series [1].

AR Agonism EC50 Potency Optimization

CNS Tissue Distribution and Functional Selectivity: Site-Specific Efficacy vs. Dihydrotestosterone

Androgen Receptor Modulators 1 (2f) shows unique tissue distribution and functional selectivity that explains its CNS activity and differentiates it from dihydrotestosterone (DHT). Tissue-to-plasma concentration ratios of 1.2, 1.6, and 1.9 were observed in the levator ani muscle, brain, and prostate, respectively, indicating good CNS penetration [1]. Crucially, 2f exerts higher AR-mediated transcriptional activation in skeletal muscle cells (SKMC) than in prostate epithelial cells (PrEC), and recruits different co-factor patterns than DHT, establishing a mechanism for its tissue-specific pharmacology [1].

CNS Penetration Tissue Distribution Transcriptional Activation

Functional CNS Pharmacology: Sexual Behavior Induction at a Low Dose vs. Testosterone

Androgen Receptor Modulators 1 demonstrates superior potency in inducing CNS-mediated behaviors compared to testosterone. In an in vivo model, a minimal oral dose of 0.5 mg/kg/day was sufficient to induce sexual behavior in castrated rats [1]. This represents a potent CNS androgenic effect that was a specific, optimized feature of the 2f profile, with higher rates of restored sexual behavior compared to testosterone treatment at equivalent doses in parallel studies [1].

Sexual Behavior CNS Activity In Vivo Pharmacology

Cross-Species Metabolic Stability: A Key Advantage Over Earlier SARMs

A critical advancement of Androgen Receptor Modulators 1 over earlier SARM candidates is its superior metabolic stability across preclinical species, a factor that plagued the naphthalene derivative A and led to the initiation of the SAR campaign [1]. The compound 2f shows high metabolic stability in liver microsomes from rat, dog, monkey, and human with little species difference, a property directly enabled by the conversion of the pyrrolidine ring to a 5-oxopyrrolidine scaffold [1]. This ensures that the compound's in vivo performance is more predictable and translatable.

Metabolic Stability Pharmacokinetics Species Difference

Androgen Receptor Modulators 1: Validated Application Scenarios for Scientific Selection


Tissue-Selective Anabolic Mechanism Studies (Muscle vs. Prostate)

Androgen Receptor Modulators 1 is the optimal tool for dissecting the molecular basis of anabolic signaling, free from the confounding androgenic effects on the prostate. Its validated profile in the Hershberger assay, where it stimulates levator ani muscle growth without significantly affecting prostate weight, makes it a superior pharmacological probe compared to testosterone [1]. This precise control over tissue-specific outcomes is essential for target validation and for developing therapies for muscle wasting, where prostate safety is a concern.

CNS-Androgen Receptor Pharmacology and Behavioral Research

For studies investigating the role of androgen receptors in brain function, motivation, and behavior, this compound provides a proven, potent, and orally bioavailable option. Its demonstrated ability to induce sexual behavior at a low dose of 0.5 mg/kg/day in rodent models [1], and its characterized brain tissue distribution and mechanistic selectivity over DHT [2], support its use in preclinical models of hypogonadism, depression, and age-related cognitive decline linked to androgen deficiency.

In Vivo Toxicology and Pharmacokinetic/Pharmacodynamic Modeling

A compound's development value is often limited by unpredictable preclinical pharmacokinetics. The high and consistent metabolic stability of Androgen Receptor Modulators 1 across human, monkey, dog, and rat hepatic systems [1] directly addresses this challenge. This characteristic simplifies PK/PD modeling and reduces the risk of species-specific metabolite interference, making it a cost-effective and translationally relevant candidate for advanced in vivo safety and efficacy profiling.

Structural Biology of Selective Androgen Receptor Modulation

The rational design of future SARMs benefits from high-resolution structural data. A co-crystal structure of Androgen Receptor Modulators 1 bound to the AR ligand-binding domain has been solved and is publicly available (PDB: 5V8Q) [1]. This structural biology resource directly facilitates structure-based drug design, enabling researchers to understand the basis of its tissue selectivity and guiding the chemical optimization of next-generation compounds with a proven molecular template.

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